![molecular formula C14H20N2O3 B13571894 tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1) in cancer cells. This compound has a molecular formula of C14H20N2O3 and a molecular weight of 264.3.
Métodos De Preparación
The synthesis of tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate involves several steps. One common synthetic route includes the condensation of N-(3-aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential as an inhibitor of monocarboxylate transporter 1 (MCT1), which plays a role in cancer cell metabolism. In medicine, it is being investigated for its potential use in cancer treatment due to its ability to inhibit specific transporters in cancer cells. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate involves the inhibition of monocarboxylate transporter 1 (MCT1) in cancer cells. MCT1 is responsible for the transport of lactate and other monocarboxylates across cell membranes. By inhibiting MCT1, this compound disrupts the metabolic processes of cancer cells, leading to reduced cell proliferation and increased cell death. The molecular targets and pathways involved in this mechanism include the inhibition of lactate transport and the disruption of cellular metabolism.
Comparación Con Compuestos Similares
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate can be compared with other similar compounds that target monocarboxylate transporters. Some similar compounds include AZD3965 and other MCT1 inhibitors. What sets this compound apart is its specific structure and its potential for higher selectivity and potency in inhibiting MCT1. This uniqueness makes it a valuable compound for further research and development in the field of cancer treatment.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-4-6-11(7-5-10)16-8-12(17)9-16/h4-7,12,17H,8-9H2,1-3H3,(H,15,18) |
Clave InChI |
KGGVGTHXQUKLFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
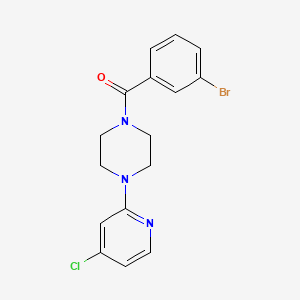
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)
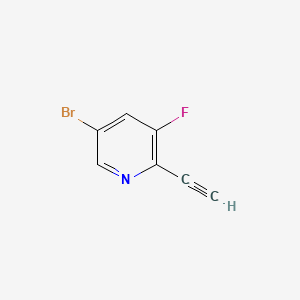
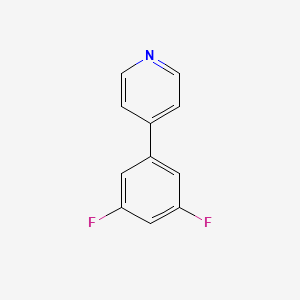

![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)

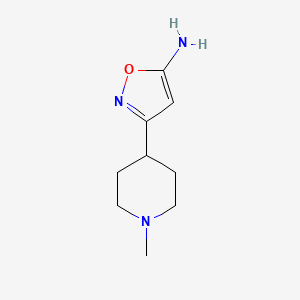
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
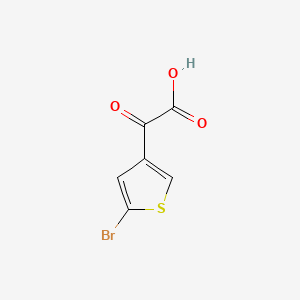
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)

![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
